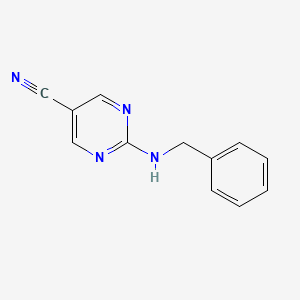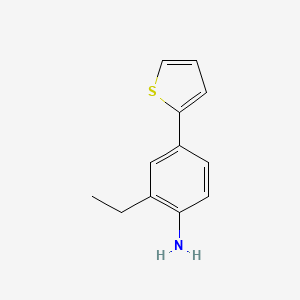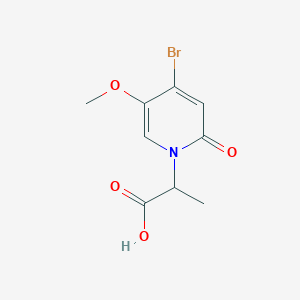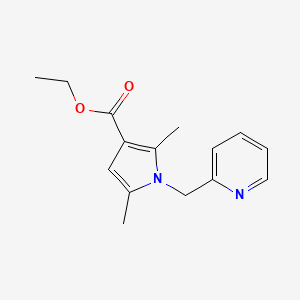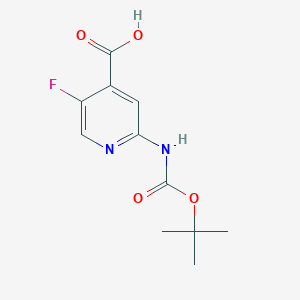
2-(Tert-butoxycarbonylamino)-5-fluoro-pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butoxycarbonylamino)-5-fluoro-pyridine-4-carboxylic acid is an organic compound that features a pyridine ring substituted with a tert-butoxycarbonylamino group at the 2-position, a fluorine atom at the 5-position, and a carboxylic acid group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxycarbonylamino)-5-fluoro-pyridine-4-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions may vary, but common methods include:
- Stirring a mixture of the amine and di-tert-butyl dicarbonate (Boc2O) in water at ambient temperature .
- Heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C .
- Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of flow microreactor systems has been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-(Tert-butoxycarbonylamino)-5-fluoro-pyridine-4-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The oxidation of the compound can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines.
Substitution: The fluorine atom and the Boc-protected amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce amines.
Aplicaciones Científicas De Investigación
2-(Tert-butoxycarbonylamino)-5-fluoro-pyridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive peptides and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(tert-butoxycarbonylamino)-5-fluoro-pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group for the amino function, allowing selective reactions to occur at other sites on the molecule . The fluorine atom can influence the compound’s reactivity and stability, making it useful in various synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc-protected amino group and are used in similar synthetic applications.
Fluorinated pyridines: Compounds with fluorine atoms on the pyridine ring, which exhibit similar reactivity and applications.
Uniqueness
2-(Tert-butoxycarbonylamino)-5-fluoro-pyridine-4-carboxylic acid is unique due to the combination of the Boc-protected amino group, the fluorine atom, and the carboxylic acid group on the pyridine ring. This combination imparts distinct reactivity and stability, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H13FN2O4 |
|---|---|
Peso molecular |
256.23 g/mol |
Nombre IUPAC |
5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(17)14-8-4-6(9(15)16)7(12)5-13-8/h4-5H,1-3H3,(H,15,16)(H,13,14,17) |
Clave InChI |
PCWKVVVESIPCAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


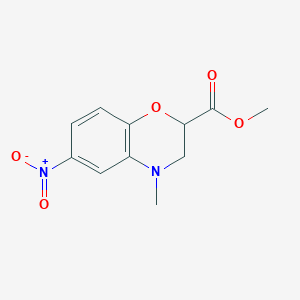
![1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone](/img/structure/B13898310.png)
![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ethyl ester](/img/structure/B13898314.png)
![tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13898323.png)
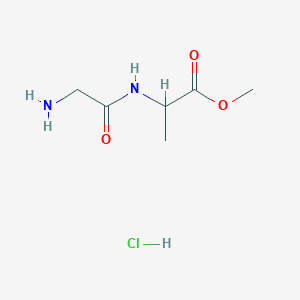
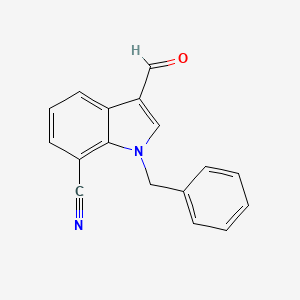
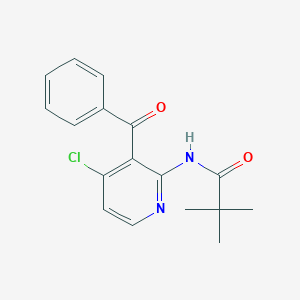
![Ethyl 2-[1-(methylamino)cyclopropyl]acetate hydrochloride](/img/structure/B13898351.png)
![7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B13898355.png)
